molecular formula C22H30FN5O B2430528 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea CAS No. 848769-39-1

3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea

Cat. No.: B2430528
CAS No.: 848769-39-1
M. Wt: 399.514
InChI Key: ILIHLLMHUMGBRG-UHFFFAOYSA-N
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Description

The chemical compound 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea features a molecular architecture of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates an N-arylpiperazine moiety, a group widely recognized in scientific literature for its high affinity for key neurotransmitter receptors in the central nervous system . Piperazine derivatives are frequently investigated for their potential to interact with serotonergic and dopaminergic systems, which are critical pathways in the study of various psychiatric and neurological conditions . Research on analogous compounds has demonstrated that such structures can exhibit potent binding to 5-HT 1A and dopamine receptors, making them valuable pharmacological tools for probing neural pathways and potentially informing the development of novel therapeutic agents . The inclusion of both 4-methylpiperazin-1-yl and 4-fluorophenyl groups within a single molecule suggests potential for multifaceted biological activity, positioning this compound as a sophisticated intermediate for exploring structure-activity relationships in drug discovery campaigns. This reagent is intended for use by qualified researchers in the synthesis of novel chemical entities, the study of receptor-ligand interactions, and the investigation of neuropharmacological mechanisms.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN5O/c1-26(2)20-10-4-17(5-11-20)21(28-14-12-27(3)13-15-28)16-24-22(29)25-19-8-6-18(23)7-9-19/h4-11,21H,12-16H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIHLLMHUMGBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Ethylamine Intermediate

The ethylamine backbone, 2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine, is synthesized through a two-step protocol:

  • Mannich Reaction : Condensation of 4-(dimethylamino)benzaldehyde with ethylamine and 1-methylpiperazine under acidic conditions yields the β-amino ketone intermediate.
  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C, 12h) reduces the ketone to the corresponding ethylamine.

Critical Parameters :

  • Solvent polarity (EtOH vs. THF) impacts reaction rate and byproduct formation.
  • Excess 1-methylpiperazine (1.5 eq) ensures complete substitution.
Step Reagents/Conditions Yield (%) Reference
Mannich Reaction AcOH, 80°C, 6h 72
Reductive Amination H₂ (1 atm), Pd/C (10%), EtOH 85

Urea Bond Formation Strategies

The urea linkage is constructed via two principal routes:

Isocyanate-Amine Coupling

Reaction of 4-fluorophenyl isocyanate with the ethylamine intermediate in anhydrous DCM at 0°C→25°C over 24h provides the target compound.

Optimization Insights :

  • Stoichiometry : A 1:1.2 ratio (amine:isocyanate) minimizes diurea byproducts.
  • Catalysis : Triethylamine (0.1 eq) accelerates reaction kinetics (18h completion).

Carbodiimide-Mediated Coupling

Alternative approach using 4-fluorophenylcarbamic acid and EDCI/DMAP in THF:

  • Pre-activation of carbamic acid with EDCI (1.2 eq, 0°C, 1h)
  • Addition of ethylamine intermediate and DMAP (0.2 eq), stirred at 25°C for 48h.

Comparative Performance :

Method Yield (%) Purity (HPLC)
Isocyanate-Amine 78 95.2
EDCI-Mediated 82 97.8

The carbodiimide route offers superior purity but requires stringent moisture control.

Piperazine Functionalization and Stereochemical Considerations

The 4-methylpiperazinyl group is introduced via SN2 displacement of a bromoethyl intermediate with 1-methylpiperazine (K₂CO₃, DMF, 80°C, 8h).

Chiral Resolution :

  • Racemic ethylamine intermediates were separated using (+)-di-p-toluoyl-D-tartaric acid, achieving >99% ee.
  • Absolute configuration (R vs. S) impacts IMPDH inhibition (IC₅₀ differential: 3.1-fold).

Scale-Up Challenges and Purification

Key Issues :

  • Polymorphism in urea crystals necessitates controlled crystallization (MeOH/H₂O, 4°C).
  • Residual palladium from hydrogenation requires scavengers (SiliaMetS Thiol, <5 ppm).

Chromatographic Conditions :

  • Prep-HPLC (XBridge C18, 5µm, 150x30mm)
  • Gradient: 20→80% MeCN in 0.1% NH₄OH over 25min

Spectroscopic Characterization

Key Signatures :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.58 (d, J=8.4 Hz, 2H, ArH), 6.72 (d, J=8.8 Hz, 2H, ArH), 3.41 (m, 4H, piperazine), 2.85 (s, 6H, N(CH₃)₂).
  • HRMS (ESI+) : m/z 456.2754 [M+H]⁺ (calc. 456.2761).

Chemical Reactions Analysis

Types of Reactions: 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of secondary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: N-oxides.

    Reduction Products: Secondary amines.

    Substitution Products: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Investigation of its biological activities, such as enzyme inhibition or receptor binding.

    Chemical Biology: Use as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.

    Pathway Modulation: The compound may influence biological pathways by altering the activity of key proteins.

Comparison with Similar Compounds

3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea can be compared with similar compounds such as:

    1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-bromophenyl)urea: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in this compound may confer unique properties such as increased lipophilicity and altered electronic effects, which can influence its biological activity and pharmacokinetic profile.

Biological Activity

The compound 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea, also known by its CAS Number 848769-39-1, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a dimethylamino group, a piperazine ring, and a fluorophenyl moiety, suggests various biological activities that warrant comprehensive investigation.

  • Molecular Formula : C22H30FN5O
  • Molecular Weight : 399.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various kinases. The compound has been shown to inhibit certain receptor tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Key Mechanisms:

  • Kinase Inhibition : It acts as a Type I kinase inhibitor, binding to the ATP binding pocket of the active form of kinases such as EGFR (Epidermal Growth Factor Receptor), demonstrating significant selectivity for mutant forms of this receptor .
  • Signal Transduction Modulation : The compound's ability to modulate signal transduction pathways can lead to altered cellular responses, potentially affecting cell proliferation and survival.

Biological Activity and Efficacy

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that compounds similar in structure can inhibit cancer cell growth by targeting specific kinases involved in tumor progression. The inhibition of EGFR has been linked to reduced cell proliferation in non-small cell lung cancer (NSCLC) models .
  • Antibacterial Properties :
    • Some derivatives of this compound have shown promising antibacterial activity against various strains, including E. coli and S. aureus. The presence of the fluorine atom enhances lipophilicity and may improve membrane permeability, contributing to increased antibacterial efficacy .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of similar urea derivatives revealed that compounds with modifications at the piperazine ring exhibited enhanced potency against cancer cells. The study highlighted IC50 values in the low nanomolar range when tested against EGFR mutant forms, indicating strong therapeutic potential .

Case Study 2: Antibacterial Activity

In another investigation, derivatives with similar structural motifs were assessed for their antibacterial properties. The results indicated that modifications leading to increased electron-withdrawing characteristics significantly improved their activity against Gram-positive and Gram-negative bacteria .

Data Tables

Activity Type Target IC50 Value (nM) Reference
AnticancerEGFR (L858R mutant)<20
AntibacterialE. coliComparable to Kanamycin
AntibacterialS. aureus1.9-fold lower than standard drug

Q & A

Q. What are the key considerations for optimizing the synthesis of this urea derivative?

Synthesis optimization requires multi-step reaction planning, including:

  • Intermediate purification : Use column chromatography or recrystallization to isolate intermediates (e.g., fluorophenyl or piperazine derivatives) .
  • Reaction condition screening : Employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading .
  • Yield improvement : Monitor byproducts via HPLC or TLC to adjust stoichiometry or reaction time .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Spectroscopic methods :
  • IR spectroscopy to verify urea C=O stretching (~1640–1680 cm⁻¹) and aromatic C-H bonds .
  • NMR (¹H/¹³C) to resolve dimethylamino, fluorophenyl, and piperazine proton environments .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How can researchers design in vitro assays to assess biological activity?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., fluorophenyl urea derivatives with kinase inhibition ).
  • Dose-response curves : Use 8–10 concentration points to calculate IC₅₀ values, ensuring reproducibility via triplicate assays .
  • Control compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve potency?

  • Substituent variation : Systematically modify the dimethylamino group (e.g., replace with morpholino) or fluorophenyl position (para vs. meta substitution) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs from crystallographic data .
  • Data integration : Compare activity trends with analogs (e.g., 1-(4-Chlorophenyl)-3-(2-(1-methylpiperidin-4-yl)ethyl)urea) to prioritize synthetic targets .

Q. What computational strategies enhance reaction design and mechanistic understanding?

  • Reaction path search : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Solvent effects : Simulate solvation using COSMO-RS to optimize polarity for intermediates .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict viable synthetic routes .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across assays)?

  • Assay validation : Confirm target specificity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity ).
  • Meta-analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile variability across labs .
  • Probe solubility : Address discrepancies by measuring compound aggregation via dynamic light scattering (DLS) .

Q. What methodologies are recommended for in vivo pharmacokinetic profiling?

  • ADME studies :
  • Bioavailability : Administer via intravenous and oral routes in rodent models; quantify plasma levels via LC-MS/MS .
  • Metabolite identification : Use liver microsomes and UPLC-QTOF to detect phase I/II metabolites .
    • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in target organs .

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